molecular formula C17H15ClN6O2 B12456636 N~2~-(4-chlorophenyl)-N~4~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-N~4~-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12456636
M. Wt: 370.8 g/mol
InChI Key: TZJPEQLDVNRQRW-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, chloro, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:

    Substitution: The chloro and methylphenyl groups are introduced through substitution reactions using chlorinating agents and methylphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro and methylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

N2-(4-chlorophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-bromophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
  • N2-(4-fluorophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
  • N2-(4-methylphenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N2-(4-chlorophenyl)-N4-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the chloro group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Properties

Molecular Formula

C17H15ClN6O2

Molecular Weight

370.8 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H15ClN6O2/c1-10-3-2-4-13(9-10)20-16-14(24(25)26)15(19)22-17(23-16)21-12-7-5-11(18)6-8-12/h2-9H,1H3,(H4,19,20,21,22,23)

InChI Key

TZJPEQLDVNRQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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